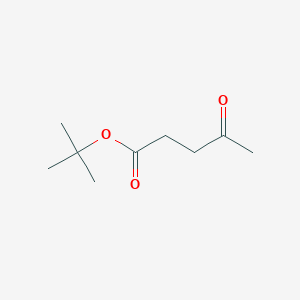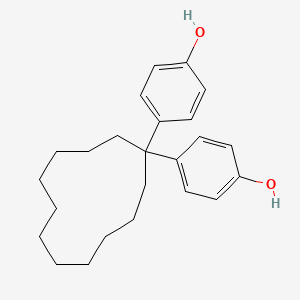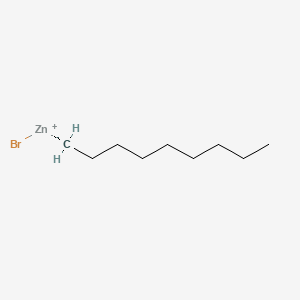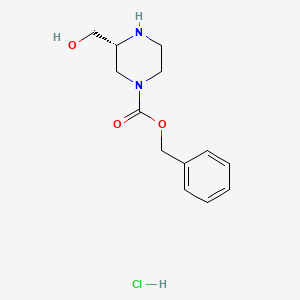![molecular formula C24H26BrNO5 B1602342 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 401793-01-9](/img/structure/B1602342.png)
2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C24H26BrNO5 and its molecular weight is 488.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Analysis
The compound has been studied in the context of metabolic pathways. For instance, a study by Prakash et al. (2008) focused on CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, which shares structural similarities with the compound . They explored its metabolism in human liver microsomes and identified major metabolic pathways including oxidation and N-dealkylation processes (Prakash, Wang, O’Connell, & Johnson, 2008).
Genotoxicity Studies
Chen et al. (2008) assessed the genotoxic effects of chemicals like methyl-tert-butyl ether and benzene on human lymphocytes, which are structurally related to the compound. Their findings contribute to understanding the genotoxic potential of such compounds (Chen, Hseu, Liang, Kuo, & Chen, 2008).
Material Science and Polymer Chemistry
The compound's relevance extends to material science and polymer chemistry. Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters containing functional groups similar to those in the compound, highlighting its potential in creating novel polymeric materials (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Catalysis and Asymmetric Synthesis
The compound plays a role in catalysis and asymmetric synthesis. Imamoto et al. (2012) used similar structures in developing rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating the compound's significance in synthesizing chiral pharmaceutical ingredients (Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, & Gridnev, 2012).
Supramolecular Chemistry
In supramolecular chemistry, Samipillai et al. (2016) analyzed substituted oxopyrrolidine analogues, closely related to the compound, and their diverse supramolecular arrangements influenced by weak intermolecular interactions (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Pharmaceutical Research
In pharmaceutical research, Weber et al. (1995) studied a compound with a similar structure, focusing on its crystallographic properties, which could inform the development of new pharmaceuticals (Weber, Ettmayer, Hübner, & Gstach, 1995).
Chemical Synthesis and Modification
In chemical synthesis and modification, Hsiao, Yang, and Chen (2000) synthesized polyamides based on derivatives including tert-butyl groups, suggesting the compound's utility in diverse synthetic routes (Hsiao, Yang, & Chen, 2000).
Eigenschaften
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(22(28)30-15-17-7-5-4-6-8-17)14-18(21(26)27)13-16-9-11-19(25)12-10-16/h4-12,18,20H,13-15H2,1-3H3/t18-,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAJRTAQPRGILN-QUCCMNQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)CC2=CC=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584204 |
Source


|
| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |
CAS RN |
401793-01-9 |
Source


|
| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B1602264.png)

![Benzyl 2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B1602266.png)






![Dimethyl[4-[1,7,7-tris(4-dimethylaminophenyl)-2,4,6-heptatrienylidene]-2,5-cyclohexadien-1-ylidene]ammonium perchlorate](/img/structure/B1602281.png)
